

In-Depth Technical Guide to 3-Bromo-2-butanone (CAS 814-75-5)

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Compound of Interest

Compound Name: 3-Bromo-2-butanone

Cat. No.: B1330396

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of **3-bromo-2-butanone**, a versatile reagent in organic synthesis. The information is curated for professionals in research and development, with a focus on its physicochemical properties, spectral data, synthesis, and key chemical reactions.

Chemical Identity and Physicochemical Properties

3-Bromo-2-butanone, also known as 3-bromobutan-2-one, is an α -haloketone widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.^{[1][2]} Its utility stems from the two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution.^[2]

Table 1: Physicochemical Properties of **3-Bromo-2-butanone**

Property	Value	Reference(s)
CAS Number	814-75-5	[3]
Molecular Formula	C ₄ H ₇ BrO	[3]
Molecular Weight	151.00 g/mol	[3]
Appearance	Clear, light yellow to brown liquid	[1]
Boiling Point	36 °C at 11 mmHg	[3]
Density	1.416 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.458 - 1.460	
Flash Point	51 °C (123.8 °F)	[3]
Solubility	Miscible with dichloromethane. Soluble in water to some extent.	[1][4]
InChI Key	BNBOUFHCTIFWHN-UHFFFAOYSA-N	[5][6][7]
Canonical SMILES	CC(C(=O)C)Br	[5][6]

Spectral Characterization

The structural identity of **3-bromo-2-butanone** is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **3-bromo-2-butanone** are consistent with its structure, showing three distinct proton environments and four unique carbon environments.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.4 - 4.6	Quartet (q)	1H	CH-Br
~ 2.4	Singlet (s)	3H	CH ₃ -C=O
~ 1.8	Doublet (d)	3H	CH ₃ -CH

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 200 - 205	C=O (C2)
~ 45 - 50	C-Br (C3)
~ 28 - 32	CH ₃ -C=O (C1)
~ 18 - 22	CH ₃ -CH (C4)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to its functional groups. The data below is for a liquid film sample.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2980 - 2920	Medium	C-H Stretch (Aliphatic)
~ 1715 - 1725	Strong, Sharp	C=O Stretch (Ketone)
~ 1450 - 1360	Medium	C-H Bend (Aliphatic)
~ 650 - 550	Medium-Strong	C-Br Stretch

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals a characteristic fragmentation pattern and a distinctive isotopic signature due to the presence of bromine.

Table 5: Key Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity	Assignment
152	Moderate	$[M+2]^+$ (presence of ^{81}Br isotope)
150	Moderate	$[M]^+$ (presence of ^{79}Br isotope)
72	Moderate	$[M-\text{Br}]^+$
43	100% (Base Peak)	$[\text{CH}_3\text{CO}]^+$

The molecular ion region shows two peaks of nearly equal intensity at m/z 150 and 152, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[3]

Synthesis Protocols

3-Bromo-2-butanone can be synthesized via several routes. A common laboratory method involves the direct α -bromination of 2-butanone. An alternative scalable method is outlined in patent CN103449992A, which proceeds through a multi-step sequence starting from methyl 3-oxopentanoate.

Experimental Protocol: Synthesis via Bromination of 2-Butanone (Illustrative)

This protocol is based on general methods for α -bromination of ketones.

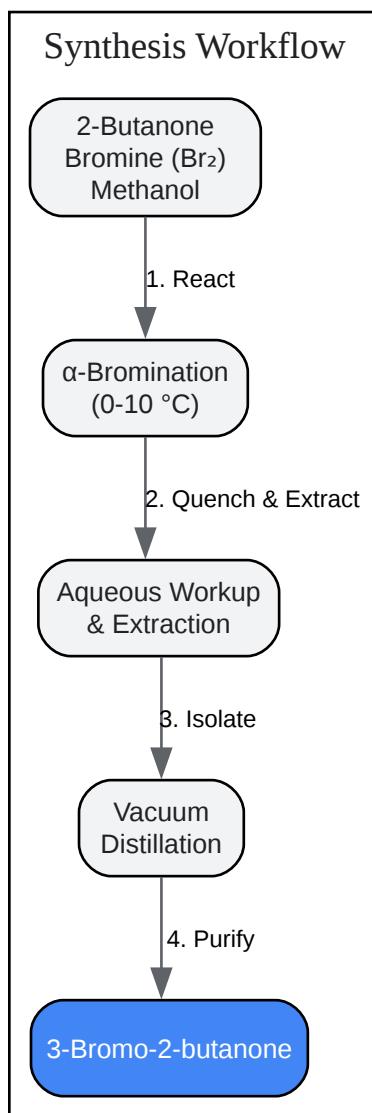
Materials:

- 2-Butanone
- Bromine (Br_2)
- Methanol (anhydrous)

- Diethyl ether
- 10% Aqueous Potassium Carbonate Solution
- Water
- Anhydrous Calcium Chloride

Procedure:

- Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, charge 2-butanone (1.0 mole) and anhydrous methanol (600 mL).
- Bromination: Cool the stirred solution in an ice-salt bath to 0–5 °C. Add bromine (1.0 mole) in a rapid, steady stream from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
- Reaction Monitoring: Maintain the reaction temperature at 10 °C. The red color of the bromine should fade over approximately 45-60 minutes.
- Hydrolysis: Add 300 mL of water to the flask and stir the mixture at room temperature overnight to hydrolyze any intermediates.
- Workup: Add an additional 900 mL of water to the mixture. Transfer the mixture to a separatory funnel and extract with diethyl ether (4 x 500 mL).
- Washing: Combine the organic layers and wash with 10% aqueous potassium carbonate (200 mL), followed by water (2 x 200 mL).
- Drying and Concentration: Dry the ether solution over anhydrous calcium chloride for 1 hour. Remove the solvent using a rotary evaporator at room temperature to yield the crude product.
- Purification: Purify the crude **3-bromo-2-butanone** by vacuum distillation.



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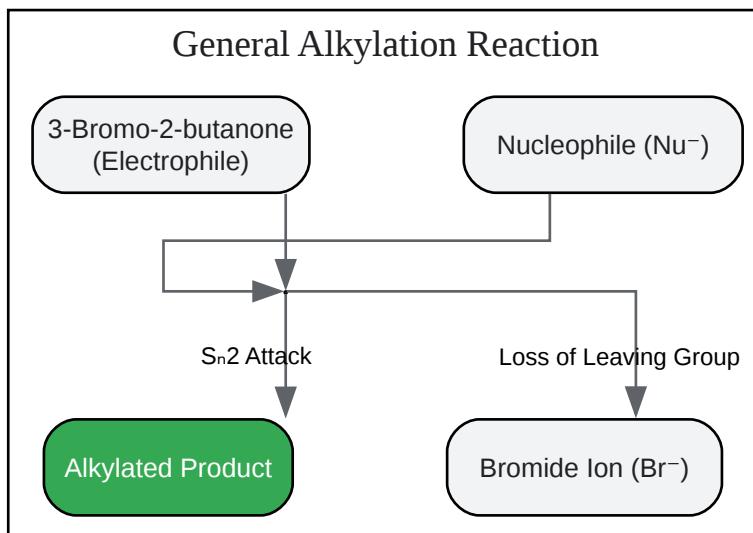
Caption: Workflow for the synthesis of **3-Bromo-2-butanone**.

Chemical Reactivity and Applications

3-Bromo-2-butanone is a valuable building block due to its dual reactivity. It serves primarily as an alkylating agent, where various nucleophiles displace the bromide.

Nucleophilic Substitution

The compound readily undergoes S_N2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates, and enolates) to introduce the 2-oxobutan-3-yl moiety into a target molecule. This is a cornerstone of its application in building more complex molecular frameworks.

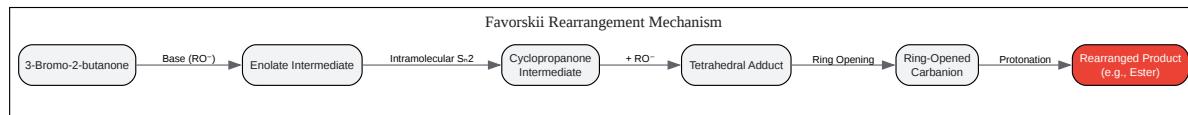


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Caption: General mechanism for nucleophilic substitution.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α -haloketones like **3-bromo-2-butanone** can undergo the Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base, followed by ring-opening to yield a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used). This reaction is a powerful method for carbon skeleton rearrangement and ring contraction in cyclic systems.



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References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Bromo-2-butanone | 814-75-5 | AAA81475 | Biosynth [biosynth.com]
- 4. 3-BROMO-2-BUTANONE | 814-75-5 [chemicalbook.com]
- 5. 3-BROMO-2-BUTANONE(814-75-5) 1H NMR spectrum [chemicalbook.com]
- 6. 3-BROMO-2-BUTANONE(814-75-5) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Butanone, 3-bromo- [webbook.nist.gov]
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